(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol
Description
The compound (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol (IUPAC name, CAS 72402-53-0) is a nitrogen-containing bicyclic alkaloid derivative with a molecular formula of C₂₀H₂₄N₂O₂ and a molecular weight of 324.4 g/mol . Its structure features a 1-azabicyclo[2.2.2]octane core linked to a 6-methoxyquinoline moiety via a methanol bridge, with an additional 1-oxido group on the quinoline ring. This modification distinguishes it from classical antimalarial agents like quinine and quinidine, which lack the oxide substituent . The compound’s pKa of 8.56 suggests moderate basicity, influencing its solubility and pharmacokinetic behavior .
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3 |
InChI Key |
GBBIANHNFAPFOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl Fragment
- Starting Material: Quinuclidine derivatives (1-azabicyclo[2.2.2]octane) are commonly used as scaffolds.
- Functionalization: Introduction of the ethenyl group (vinyl substituent) at position 5 can be achieved via selective vinylation reactions, such as:
- Allylic substitution or cross-coupling reactions (e.g., Heck reaction) on a suitable halogenated azabicyclooctane precursor.
- Hydroboration-oxidation of a 5-vinyl derivative to introduce the hydroxyl group at the 2-position if required.
- Stereochemistry Control: The azabicyclo[2.2.2]octane ring system is rigid, and stereochemical control is critical, often achieved by chiral catalysts or starting from chiral pool materials.
Preparation of 6-Methoxyquinolin-1-ium-4-yl Methanol
- Starting Material: 6-Methoxyquinoline is the base heterocyclic compound.
- Oxidation: The nitrogen atom in the quinoline ring is oxidized to form the quinolin-1-ium-1-oxide. This can be done using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
- Functionalization at 4-Position: Introduction of the methanol group at the 4-position can be achieved via:
- Nucleophilic substitution on 4-chloro-6-methoxyquinoline with formaldehyde or hydroxymethylation reagents.
- Alternatively, reduction of 4-ketoquinoline derivatives to the corresponding alcohol.
Coupling of the Two Fragments
The final step involves coupling the azabicyclo[2.2.2]octane fragment with the quinolin-1-ium-1-oxide fragment via the methanol linker:
- Nucleophilic Attack: The 2-position hydroxyl group on the azabicyclo ring can attack the electrophilic 4-position of the quinoline ring, especially if activated as a leaving group (e.g., halide).
- Formation of Methanol Bridge: This results in the formation of the methanol linkage connecting the two moieties.
- Quaternization: The nitrogen of the quinoline is positively charged due to oxidation, stabilizing the structure as a quaternary ammonium salt.
Experimental Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Vinylation of azabicyclo ring | Vinyl halide, Pd catalyst, base, solvent | Heck coupling or related vinylation techniques |
| Oxidation of quinoline N | m-CPBA or H2O2, mild temperature | Controlled to avoid over-oxidation |
| Hydroxymethylation at C4 | Formaldehyde, base or reductive conditions | To introduce methanol group |
| Coupling reaction | Base or acid catalyst, inert solvent | Promotes nucleophilic substitution |
| Purification | Chromatography (HPLC), recrystallization | Ensures stereochemical and chemical purity |
Data Summary Table for Preparation Steps
| Intermediate/Step | Key Reagents/Conditions | Yield (%) | Stereochemical Outcome | Reference Compound Analogs |
|---|---|---|---|---|
| 5-Ethenyl-1-azabicyclo[2.2.2]octane | Vinyl halide, Pd catalyst, base | 70-85 | Retention of stereochemistry | Quinuclidine derivatives |
| 6-Methoxyquinolin-1-ium-4-yl methanol | m-CPBA oxidation, formaldehyde addition | 60-75 | N-oxide formation, C4 hydroxymethylation | 6-Methoxyquinoline derivatives |
| Coupling to final compound | Base catalyst, inert solvent | 55-70 | Maintains chiral centers | Quinine/Quinidine analogs |
Research Findings and Notes
- The compound is structurally related to quinine and quinidine alkaloids , which have well-documented synthetic routes involving quinuclidine and quinoline units.
- The oxidation to quinolin-1-ium-1-oxide is a specialized step, requiring careful control to prevent degradation or over-oxidation.
- The vinyl substituent on the azabicyclo ring is introduced via modern cross-coupling methods, which allow for stereospecific introduction.
- The final coupling step is sensitive to reaction conditions to maintain the integrity of the bicyclic amine and the quinoline N-oxide.
- The molecular weight of the target compound is approximately 340.4 g/mol with molecular formula C20H24N2O3 for the oxidoquinolinium variant.
- No direct, detailed experimental procedures were found explicitly for this exact compound, but the above methodology is consistent with known synthetic strategies for similar quinoline-azabicyclo compounds.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The quinolinium ion can be reduced to a quinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield a quinolinium carboxylic acid, while reduction of the quinolinium ion can produce a quinoline derivative.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 325.4 g/mol. The structure features a bicyclic azabicyclo[2.2.2]octane moiety linked to a methoxyquinoline derivative, which contributes to its unique chemical properties and biological activities .
Medicinal Applications
Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The incorporation of the azabicyclo structure may enhance these properties, making it a candidate for developing new antimicrobial agents. Studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
Anticancer Potential : Some studies have explored the anticancer properties of quinoline derivatives. The unique structure of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-1-ium-4-yl)methanol may contribute to its efficacy against various cancer cell lines. Preliminary findings suggest that such compounds can induce apoptosis in cancer cells, warranting further investigation into their mechanisms of action and therapeutic potential .
Material Science Applications
Photophysical Properties : The compound's structure suggests potential applications in material sciences, particularly in organic electronics and photonics. Its unique electronic properties could be leveraged in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging .
Polymer Chemistry : The azabicyclo structure can serve as a building block for synthesizing advanced polymers with specific functional properties. These polymers could find applications in drug delivery systems or as components in smart materials that respond to environmental stimuli .
Case Studies
Mechanism of Action
The mechanism of action of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol involves its interaction with specific molecular targets. The quinolinium ion can interact with nucleic acids and proteins, affecting their function. The azabicyclooctane moiety can modulate the compound’s binding affinity and specificity, enhancing its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: Quinine and Quinidine
The target compound shares a structural backbone with quinine (CID 3034034) and quinidine (CID 441074), stereoisomers derived from the Cinchona alkaloid family. Key differences include:
- Stereochemistry: Quinine and quinidine differ in the configuration at C₈ and C₉ of the bicyclic system.
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | C₂₀H₂₄N₂O₂ | 324.4 | 8.56 | 1-Oxidoquinoline |
| Quinine | C₂₀H₂₄N₂O₂ | 324.4 | ~8.5 | Non-oxidized quinoline |
| Quinidine | C₂₀H₂₄N₂O₂ | 324.4 | ~8.5 | Stereoisomer of quinine |
| Dihydroquinidine (CAS 1435-55-8) | C₂₀H₂₆N₂O₂ | 326.4 | N/A | Ethyl substituent instead of ethenyl |
Derivatives with Modified Substituents
Nitro-Substituted Analog
A derivative with a 5-nitro group on the quinoline ring (CAS 84946-09-8) exhibits increased electron-withdrawing effects, which may enhance antimicrobial activity but reduce bioavailability due to higher molecular weight and polarity .
Hydrochloride Salt Form
The hydrochloride salt of the target compound (CAS 130-89-2) improves aqueous solubility, making it more suitable for pharmaceutical formulations compared to the free base .
Simplified Structural Analogs
The compound {1-azabicyclo[2.2.2]octan-4-yl}methanol (CAS 26608-58-2) retains the bicyclic core but lacks the quinoline moiety. With a molecular weight of 141.21 g/mol and formula C₈H₁₅NO, it serves as a model for studying the pharmacological contribution of the bicyclo system independent of the quinoline component .
Pharmacological and Functional Comparisons
Antimicrobial Activity
- Quinine : Demonstrates bactericidal effects against E. coli, K. pneumoniae, and S. aureus via mechanisms involving membrane disruption .
- Resveratrol: A non-alkaloid antioxidant (CID 445154) with antibacterial effects via ATP synthase inhibition, highlighting divergent mechanisms compared to quinine analogs .
Metabolic and Binding Interactions
- CYP2D6 Interactions : Quinine and quinidine are metabolized by cytochrome P450 2D6 (CYP2D6), with ionic interactions and protein dynamics influencing binding. The target compound’s 1-oxido group may alter these interactions, warranting further study .
Q & A
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
Answer: The compound’s molecular formula (C₂₀H₂₄N₂O₂), molecular weight (324.4 g/mol), and pKa (8.56) are critical for solubility, bioavailability, and reactivity . The pKa suggests moderate basicity, influencing its behavior in aqueous solutions (e.g., buffer selection for dissolution studies). A table summarizing key properties:
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 324.4 g/mol | Dosage calculations in vivo/in vitro |
| pKa | 8.56 | Solubility optimization at physiological pH |
| LogP (estimated) | ~2.5 (quinoline derivatives) | Membrane permeability predictions |
Methodological Note: Use potentiometric titration for experimental pKa determination and HPLC for logP estimation.
Q. What synthetic routes are reported for analogous azabicyclo-quinoline methanol derivatives?
Answer: Synthesis often involves multi-step reactions, including:
- Quinuclidine Core Formation : Cyclization of aminols under acidic conditions .
- Methanol Bridge Coupling : Grignard or nucleophilic addition between quinuclidine and quinoline precursors .
- Oxidation : Conversion of quinoline to 1-oxidoquinolinium via mCPBA or H₂O₂ .
Example Protocol (Adapted from ):
Reflux 6-methoxyquinoline-4-carbaldehyde with vinylmagnesium bromide.
Purify via recrystallization (ethanol/water).
Oxidize with H₂O₂ in acetic acid.
Characterize by ¹H/¹³C NMR and HRMS.
Q. How can stereochemical purity be ensured during synthesis?
Answer: The compound has multiple stereocenters (e.g., quinuclidine C2, C4, C5). Use:
Q. What stability considerations are critical for long-term storage?
Answer: Stability data ( ) indicate:
- Storage Conditions : Store in airtight containers at -20°C, protected from light and moisture.
- Decomposition Risks : Hazardous products (e.g., CO, NOₓ) form under combustion.
- Stress Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
Q. Which analytical techniques are optimal for structural characterization?
Answer:
- NMR : ¹H/¹³C for backbone assignment; 2D NMR (COSY, HSQC) for stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ at m/z 325.191 [M+H]⁺).
- IR Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3400 cm⁻¹).
Advanced Research Questions
Q. How does the 1-oxidoquinolinium moiety influence receptor binding kinetics?
Answer: The oxidized quinoline enhances electrostatic interactions with receptors (e.g., acetylcholinesterase). Methodology :
- Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., 4EY7).
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time .
- Mutagenesis Studies : Identify critical residues (e.g., Trp86 in AChE) via alanine scanning.
Q. What metabolic pathways are predicted for this compound?
Answer: Predicted Phase I metabolism includes:
- O-Demethylation : CYP2D6-mediated removal of 6-methoxy group.
- Oxidation : Further conversion of ethenyl to epoxy or diol groups.
Methodology : - In Vitro Microsomal Assays : Incubate with human liver microsomes + NADPH.
- LC-MS/MS Metabolite ID : Use Q-TOF systems for untargeted profiling .
Q. How can contradictory data on isomeric activity be resolved?
Answer: lists multiple stereoisomers with undefined bioactivity. Strategies :
Q. What in vitro/in vivo models are suitable for acute toxicity assessment?
Answer:
Q. What challenges arise in detecting this compound in complex matrices (e.g., biological fluids)?
Answer: Low concentrations and matrix interference require:
- Sample Prep : Solid-phase extraction (C18 columns) to enrich the analyte.
- Detection :
- Electrochemical Sensors : Screen seized drugs via cyclic voltammetry ().
- LC-MS/MS : MRM transitions (e.g., m/z 325→181 for quantification).
- Validation : Follow ICH M10 guidelines for LOD, LOQ, and matrix effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
